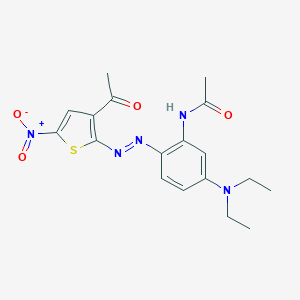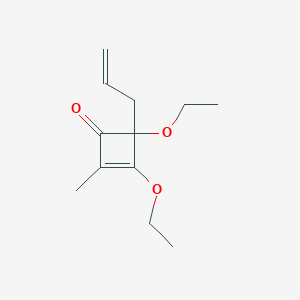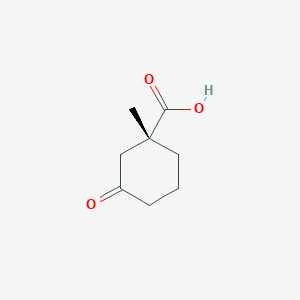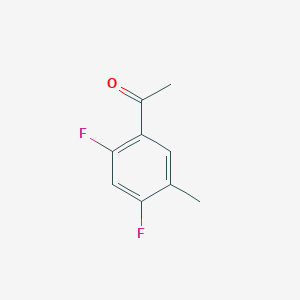
2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide, also known as Acid Yellow 36, is a synthetic azo dye commonly used in the textile industry to color fabrics and fibers. This dye is a bright yellow color and has a molecular formula of C20H22N6O4S2. Despite its widespread use, there is limited research on the synthesis, mechanism of action, and biochemical effects of Acid Yellow 36. In
作用機序
The mechanism of action of 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36 is not well understood. However, it is believed that the dye binds to proteins and enzymes in cells, disrupting their function. This can lead to cellular damage and toxicity.
Biochemical and Physiological Effects:
Limited research has been conducted on the biochemical and physiological effects of 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36. However, one study investigated the genotoxicity of 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36 using bacterial and mammalian cells. The results showed that 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36 was genotoxic in both bacterial and mammalian cells, indicating its potential to cause DNA damage.
実験室実験の利点と制限
2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36 has several advantages for lab experiments, including its bright yellow color, which makes it easy to detect. It is also relatively inexpensive and easy to synthesize. However, its potential toxicity and lack of understanding of its mechanism of action make it a limited tool for research.
将来の方向性
Further research is needed to fully understand the mechanism of action and potential toxicity of 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36. Additionally, more studies are needed to investigate the potential applications of 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36 in areas such as photocatalysis and wastewater treatment. Finally, the development of alternative, less toxic dyes for use in the textile industry should be explored.
Conclusion:
In conclusion, 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36 is a synthetic azo dye commonly used in the textile industry. While limited research has been conducted on its synthesis, mechanism of action, and biochemical effects, it has been used as a model compound in several scientific studies. Further research is needed to fully understand the potential applications and potential toxicity of 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36.
合成法
The synthesis of 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36 involves the reaction of 3-acetyl-5-nitro-2-thiophenediazonium chloride with 5'-diethylamino-2'-hydroxyacetanilide in the presence of a base such as sodium carbonate. The resulting product is then purified by recrystallization to obtain the final product. This method has been optimized to produce high yields of pure 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36.
科学的研究の応用
2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36 has been used as a model compound in several scientific studies due to its similar chemical structure to other azo dyes. One study investigated the photocatalytic degradation of 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36 using titanium dioxide nanoparticles. The results showed that the degradation of 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36 was dependent on the concentration of the dye and the amount of titanium dioxide used. Another study investigated the removal of 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36 from wastewater using activated carbon. The results showed that activated carbon was effective in removing 2'-(3-Acetyl-5-nitro-2-thienylazo)-5'-diethylaminoacetoanilide Yellow 36 from wastewater.
特性
CAS番号 |
167940-11-6 |
|---|---|
分子式 |
C18H21N5O4S |
分子量 |
403.5 g/mol |
IUPAC名 |
N-[2-[(3-acetyl-5-nitrothiophen-2-yl)diazenyl]-5-(diethylamino)phenyl]acetamide |
InChI |
InChI=1S/C18H21N5O4S/c1-5-22(6-2)13-7-8-15(16(9-13)19-12(4)25)20-21-18-14(11(3)24)10-17(28-18)23(26)27/h7-10H,5-6H2,1-4H3,(H,19,25) |
InChIキー |
RFZHYTGMDJEVDL-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(S2)[N+](=O)[O-])C(=O)C)NC(=O)C |
正規SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(S2)[N+](=O)[O-])C(=O)C)NC(=O)C |
その他のCAS番号 |
167940-11-6 |
ピクトグラム |
Irritant; Health Hazard; Environmental Hazard |
同義語 |
Acetamide, N-2-(3-acetyl-5-nitro-2-thienyl)azo-5-(diethylamino)phenyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione](/img/structure/B63590.png)



![2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile](/img/structure/B63598.png)


![[(2-Anilino-4-chlorobenzoyl)amino]thiourea](/img/structure/B63604.png)
![[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol](/img/structure/B63605.png)




